Ethyl 2-diazo-3-oxopentanoate

Stereoselective synthesis Mukaiyama-aldol α-Diazo-β-ketoester

Ethyl 2-diazo-3-oxopentanoate (CAS 2009-98-5) is an α-diazo-β-ketoester with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. This compound belongs to the broadly utilized class of diazoacetoacetate derivatives, which are among the most commonly employed substrates in catalytic diazo decomposition reactions due to their favorable balance of stability and reactivity.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B1515492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-diazo-3-oxopentanoate
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCC(=O)C(=[N+]=[N-])C(=O)OCC
InChIInChI=1S/C7H10N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3-4H2,1-2H3
InChIKeyIAWGHLWEWCORHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Diazo-3-oxopentanoate (CAS 2009-98-5): Procurement-Ready Physicochemical and Structural Profile


Ethyl 2-diazo-3-oxopentanoate (CAS 2009-98-5) is an α-diazo-β-ketoester with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . This compound belongs to the broadly utilized class of diazoacetoacetate derivatives, which are among the most commonly employed substrates in catalytic diazo decomposition reactions due to their favorable balance of stability and reactivity [1]. The compound is commercially available as a yellow liquid with a purity specification of ≥99% [2], and its computed physicochemical properties include a topological polar surface area (PSA) of 80.76 Ų and a LogP of 0.28, indicating moderate lipophilicity suitable for both polar and non-polar reaction environments .

Scaffold α-Diazo-β-ketoester core engineered for catalytic carbene-transfer reaction workflows
Lipophilicity Moderate computed profile compatible with both polar and non-polar reaction environments
Grade High-purity synthetic reagent grade supports reproducible metal-catalyzed transformations

Why Ethyl 2-Diazo-3-oxopentanoate Cannot Be Generically Substituted with Closest Analogs


Within the α-diazo-β-ketoester family, even a single methylene unit change in the acyl side chain (pentanoate vs. butanoate) produces a measurable divergence in reaction diastereoselectivity under otherwise identical catalytic conditions [1]. The C2-ethyl substituent on the ketone moiety of ethyl 2-diazo-3-oxopentanoate imparts distinct steric and electronic effects on the metal-carbene intermediate generated during catalytic decomposition, which directly alters the stereochemical outcome of subsequent bond-forming events compared to its butanoate and acetate analogs [1]. These differences cannot be compensated by adjusting catalyst loading or temperature and thus preclude generic interchange without sacrificing stereochemical fidelity [1].

Stereochemical shift Diastereoselectivity outcomes may shift between pentanoate and butanoate scaffolds under identical catalytic conditions, limiting direct substitution without validation.
Carbene intermediate The C2-ethyl substituent alters metal-carbene steric and electronic properties relative to shorter-chain analogs, affecting stereochemical fidelity.
Parameter compensation Adjusting catalyst loading or temperature may not compensate for scaffold-dependent selectivity differences; independent validation is required.

Ethyl 2-Diazo-3-oxopentanoate: Quantitative Differential Evidence for Scientific Procurement Decisions


Diastereoselectivity Divergence in Mukaiyama-Aldol Reactions: Pentanoate vs. Butanoate Skeleton

When methyl 2-diazo-3-oxopentanoate is subjected to zinc triflate-catalyzed Mukaiyama-aldol condensation with aromatic aldehydes, the product is obtained as an anti/syn mixture of approximately 72:28, whereas the analogous methyl diazoacetoacetate (butanoate skeleton) under identical conditions gives products without this diastereomeric distribution pattern [1]. Critically, switching to a boron-mediated protocol (di-n-butylboryl triflate, Hunig's base, 0 °C) with methyl 2-diazo-3-oxopentanoate reverses the stereochemical outcome entirely, affording syn-aldol products with syn/anti ratios ≥96:4 (e.g., 99:1 for benzaldehyde-derived adduct) in 69–75% isolated yields [1]. This stereochemical tuning capability is unique to the pentanoate scaffold and is not achievable with the butanoate analog under comparable conditions [1].

Diastereoselectivity divergence
Head-to-head
syn/anti 99:1 (B-mediated) vs 72:28 anti/syn (Zn-mediated) for pentanoate scaffold; butanoate shows no comparable switching
Supports diastereodivergent synthesis strategy from a single substrate
Mukaiyama-aldol conditions; catalyst-switch behavior unique to pentanoate scaffold
Stereoselective synthesis Mukaiyama-aldol α-Diazo-β-ketoester

Enhanced Stability of α-Diazo-β-Ketoester Scaffold Relative to Simpler Diazo Compounds

Ethyl 2-diazo-3-oxopentanoate belongs to the α-diazo-β-ketoester subclass, which has been explicitly characterized in the primary literature as possessing 'relative stability compared to diazoacetates or vinyldiazoacetates' alongside 'enhanced reaction selectivities compared to diazoacetates' [1]. This enhanced stability arises from resonance delocalization of the diazo carbon's electron density into the two flanking carbonyl groups (ester and ketone), reducing the propensity for uncontrolled exothermic decomposition that plagues simpler alkyl diazoacetates [1]. For procurement decisions involving scale-up or multi-gram synthesis, this stability differential translates to safer handling, reduced special storage requirements, and broader compatibility with standard laboratory protocols compared to non-β-ketoester diazo compounds [1].

Stability enhancement
Class-level
α-Diazo-β-ketoester class reported with enhanced stability and reaction selectivity relative to simpler diazoacetates
Class-level stability context for procurement handling assessment
Dual-carbonyl resonance stabilization; no DSC data available for direct comparison
Diazo compound stability Carbene precursor Safety in handling

LogP Differential: Increased Lipophilicity vs. Ethyl 2-Diazo-3-oxobutanoate

The computed LogP of ethyl 2-diazo-3-oxopentanoate is 0.28 , which reflects the contribution of the ethyl substituent on the ketone side chain. While an experimental LogP for ethyl 2-diazo-3-oxobutanoate (CAS 2009-97-4) is not readily available in the public domain, the additional methylene unit in the pentanoate is expected to increase LogP by approximately 0.5 units based on the Hansch-Leo fragmental constant for –CH₂– [1]. This modest but systematic increase in lipophilicity can influence partitioning behavior in biphasic reaction systems, chromatographic purification, and membrane permeability in any biologically relevant application [1].

Lipophilicity differential
Data to verify
ΔLogP ≈ +0.5 (estimated) for pentanoate vs butanoate analog, based on Hansch-Leo fragmental constant
Supports organic-phase partitioning review in biphasic systems
Computed LogP = 0.28 for pentanoate; comparator value is fragment-estimated
Lipophilicity Physicochemical property Phase transfer

Commercial Purity Benchmark: ≥99% Specification for Reproducible Research

Commercially sourced ethyl 2-diazo-3-oxopentanoate is available with a certified purity of ≥99% [1][2]. This is a critical procurement parameter because diazo compounds are susceptible to thermal and photochemical degradation; even minor impurities can act as catalyst poisons in rhodium- or copper-catalyzed carbene transfer reactions, leading to irreproducible yields and selectivities [3]. The availability of a defined purity specification allows direct comparison across vendor lots and ensures that observed experimental outcomes are attributable to the intended chemical transformation rather than to variable impurity profiles [3].

Purity specification
Specification review
Certified purity ≥99% from commercial vendors; butanoate analog typically listed at ≥95%
Supports catalyst-performance reproducibility in carbene transfer
Higher purity reduces risk of catalyst poisoning from trace impurities
Purity specification Quality control Reproducibility

Ethyl 2-Diazo-3-oxopentanoate: High-Confidence Application Scenarios Based on Quantitative Evidence


Diastereodivergent Synthesis of β-Hydroxy-α-diazo-β-ketoalkanoates for Natural Product Core Assembly

The demonstrated ability of the pentanoate scaffold to deliver either anti or syn aldol adducts with high diastereoselectivity (syn/anti ≥96:4 under boron-mediated conditions) makes ethyl 2-diazo-3-oxopentanoate a strategic choice for constructing densely functionalized chiral intermediates en route to polyketide-derived natural products [1]. The retained diazo functionality in the aldol product serves as a latent carbene precursor for subsequent Rh(II)-catalyzed O–H insertion, cyclopropanation, or C–H functionalization, enabling rapid complexity generation in a single synthetic sequence [1].

Rh(II)-Catalyzed Thiocarbonyl Ylide Generation and Heterocycle Construction

Ethyl 2-diazo-3-oxopentanoate derivatives bearing thiocarbonyl substituents have been demonstrated to undergo efficient Rh(II)-catalyzed cyclization to form cyclic thiocarbonyl ylides, which extrude sulfur to afford highly substituted cyclopentene carboxylates . This reactivity profile, documented in the primary literature, positions the compound as a viable precursor for synthesizing sulfur-containing heterocycles and cyclopentanoid scaffolds relevant to medicinal chemistry programs .

Continuous Flow Diazo Generation for Scalable Cyclopropanation

Patents describing continuous production and reaction of diazo compounds explicitly encompass β-ketoester-derived diazo species such as ethyl 2-diazo-3-oxopentanoate, enabling their safe, on-demand generation from the corresponding β-ketoester precursor (ethyl 3-oxopentanoate) via diazo transfer with sulfonyl azides [2]. This continuous processing approach mitigates the safety concerns associated with accumulation of reactive diazo intermediates and is directly applicable to industrial-scale cyclopropanation and C–H insertion reactions [2].

Pharmaceutical Intermediate Synthesis: Carbapenem and β-Lactam Scaffolds

Functionalized 2-diazo-3-oxopentanoate esters serve as key intermediates in the synthesis of carbapenem antibiotics, where Rh(II)-catalyzed carbene insertion into the β-lactam N–H bond or intramolecular cyclopropanation constructs the bicyclic core [3]. The pentanoate ester's balance of reactivity and stability under the mild, near-neutral conditions required for sensitive β-lactam substrates makes it preferable to more reactive diazoacetates that can cause undesired decomposition of the azetidinone ring [3].

Application
Selection Property
Validation Focus
Diastereodivergent aldol construction
Scaffold-dependent stereochemical tuning capacity
syn/anti diastereoselectivity review under Lewis acid switch
Thiocarbonyl ylide heterocycle synthesis
Rh-carbene ylide formation and cyclization compatibility
Cyclopentanoid scaffold formation and sulfur extrusion endpoint
Continuous flow carbene transfer
Flow-compatible diazo precursor stability
On-demand generation safety and accumulation mitigation review
β-Lactam intermediate construction
Mild-condition N–H carbene insertion reactivity
Azetidinone ring compatibility under near-neutral carbene conditions
Quote Request

Request a Quote for Ethyl 2-diazo-3-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.